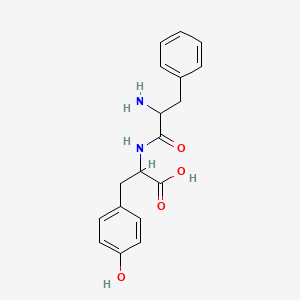

Phe-Tyr

Description

Properties

IUPAC Name |

2-[(2-amino-3-phenylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c19-15(10-12-4-2-1-3-5-12)17(22)20-16(18(23)24)11-13-6-8-14(21)9-7-13/h1-9,15-16,21H,10-11,19H2,(H,20,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXRLASFHBWESK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Phe-Tyr dipeptide synthesis methods

An In-depth Technical Guide to the Synthesis of Phe-Tyr Dipeptide

This guide provides a comprehensive overview of the primary methods for synthesizing the dipeptide Phenylalanine-Tyrosine (this compound). It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the available synthetic strategies. The document covers solution-phase, solid-phase, and enzymatic synthesis methods, offering detailed experimental protocols, quantitative data for comparison, and workflow visualizations.

The dipeptide this compound, formed from the amino acids L-phenylalanine and L-tyrosine, is a molecule of significant interest in biochemical and pharmaceutical research. Aromatic amino acids like phenylalanine and tyrosine are fundamental components for the self-assembly of short peptides.[1] this compound itself has been investigated for its potential role in various biological processes and serves as a simple model system for studying peptide synthesis.

Core Synthesis Methodologies

The synthesis of this compound can be accomplished through three main approaches: solution-phase peptide synthesis (SPPS), solid-phase peptide synthesis (SPPS), and enzymatic synthesis. Each method offers distinct advantages and disadvantages in terms of scale, purity, and operational complexity.

Solution-Phase Peptide Synthesis (SPPS)

Also known as liquid-phase peptide synthesis (LPPS), this classical method involves the sequential coupling of amino acids in a homogeneous solution.[2] It is particularly advantageous for large-scale production and for sequences that may be problematic for solid-phase methods.[2][3] The core principle involves the protection of reactive groups, activation of the carboxyl group, coupling to form the peptide bond, and subsequent deprotection.[2]

Key steps in solution-phase synthesis:

-

Protection: The N-terminal amino group of one amino acid and the C-terminal carboxyl group of the other are masked with protecting groups to prevent undesired reactions.[2][3]

-

Coupling: The unprotected carboxyl group of the N-protected amino acid is activated by a coupling reagent and then reacts with the unprotected amino group of the C-protected amino acid.[2]

-

Deprotection: The protecting groups are removed from the newly formed dipeptide.[2]

Experimental Protocol: Solution-Phase Synthesis of Boc-Phe-Tyr-OMe

This protocol describes the synthesis of a protected this compound dipeptide using the tert-butyloxycarbonyl (Boc) protecting group for the N-terminus of Phenylalanine and a methyl ester for the C-terminus of Tyrosine.

Materials:

-

Boc-L-Phe-OH

-

H-L-Tyr-OMe·HCl (L-Tyrosine methyl ester hydrochloride)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (B1210297) (EtOAc)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Preparation of Tyrosine Methyl Ester Free Base:

-

Dissolve H-L-Tyr-OMe·HCl (1.1 eq) in DCM.

-

Add DIPEA (1.1 eq) and stir for 20 minutes at room temperature. The resulting solution contains the free base and is used directly.[4]

-

-

Peptide Coupling:

-

In a separate flask, dissolve Boc-L-Phe-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add EDC (1.2 eq) and stir the mixture.[5]

-

Add the prepared solution of H-L-Tyr-OMe to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.[2]

-

-

Work-up and Purification:

-

Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[4]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to yield Boc-Phe-Tyr-OMe.[4]

-

-

Deprotection (to obtain this compound):

-

Dissolve the purified Boc-Phe-Tyr-OMe in a solution of 25-50% trifluoroacetic acid (TFA) in DCM.[6]

-

Stir at room temperature for 30-60 minutes.

-

Remove the solvent and excess TFA under reduced pressure.

-

The methyl ester can be removed by saponification with a base like NaOH in methanol.

-

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely used method where the peptide is assembled on an insoluble polymer support (resin).[7] This technique simplifies the purification process as reagents and byproducts are removed by filtration and washing.[8] The most common strategies are Fmoc/tBu and Boc/Bzl.

General SPPS Cycle:

-

Deprotection: Removal of the temporary Nα-protecting group (e.g., Fmoc or Boc).

-

Washing: Removal of excess deprotection reagent and byproducts.

-

Coupling: Addition of the next Nα-protected amino acid, which has been activated by a coupling reagent.

-

Washing: Removal of excess amino acid and coupling reagents.

This cycle is repeated until the desired sequence is assembled, followed by cleavage from the resin and removal of permanent side-chain protecting groups.[8]

Experimental Protocol: Fmoc-Based SPPS of this compound

This protocol outlines the manual synthesis of this compound on a Wang resin, which will yield a C-terminal carboxylic acid.

Materials:

-

Fmoc-Tyr(tBu)-Wang resin

-

Fmoc-L-Phe-OH

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

20% (v/v) Piperidine (B6355638) in N,N-Dimethylformamide (DMF)

-

DMF, peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Cold diethyl ether

Procedure:

-

Resin Preparation:

-

Place the Fmoc-Tyr(tBu)-Wang resin in a reaction vessel.

-

Add DMF and allow the resin to swell for 30-60 minutes.[9] Drain the DMF.

-

-

Fmoc Deprotection:

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Fmoc-L-Phe-OH (3 eq relative to resin loading), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.[9]

-

Allow the mixture to pre-activate for 2-5 minutes.[9]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.[9]

-

Wash the resin with DMF (5-7 times).[9]

-

-

Final Fmoc Deprotection:

-

Repeat step 2 to remove the Fmoc group from the N-terminal Phenylalanine.

-

-

Cleavage and Deprotection:

-

Wash the deprotected peptide-resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin in a fume hood.

-

Stir for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to collect the peptide pellet and wash with cold diethyl ether.

-

Dry the crude this compound peptide.

-

-

Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Enzymatic Synthesis

Enzymatic peptide synthesis offers several advantages, including mild reaction conditions and high stereospecificity, which eliminates the risk of racemization.[10][11] Proteases such as chymotrypsin (B1334515) can be used to catalyze the formation of peptide bonds, particularly involving aromatic amino acids like Phe and Tyr.[10][12]

Experimental Protocol: α-Chymotrypsin-Catalyzed Synthesis of this compound

This protocol is a representative example for the enzymatic synthesis of this compound.

Materials:

-

N-Acetyl-L-phenylalanine ethyl ester (Ac-Phe-OEt) (acyl donor)

-

L-Tyrosine amide (H-Tyr-NH₂) (nucleophile)

-

α-Chymotrypsin

-

Biphasic solvent system (e.g., ethyl acetate and aqueous buffer)

-

pH meter and base (e.g., NaOH) for pH control

Procedure:

-

Reaction Setup:

-

Dissolve H-Tyr-NH₂ in an aqueous buffer and adjust the pH to the optimal range for the enzyme (typically pH 8-9 for chymotrypsin-catalyzed synthesis).

-

Dissolve Ac-Phe-OEt in an organic solvent like ethyl acetate.

-

Combine the aqueous and organic phases to create a biphasic system.

-

-

Enzymatic Reaction:

-

Add α-chymotrypsin to the reaction mixture.

-

Stir the reaction at a controlled temperature (e.g., 35-40°C).

-

Monitor the pH and maintain it at the optimal level by adding a base as the reaction proceeds.

-

-

Reaction Monitoring and Work-up:

-

Monitor the formation of the dipeptide (Ac-Phe-Tyr-NH₂) using HPLC.

-

Once the reaction reaches completion (or equilibrium), stop the reaction by denaturing the enzyme (e.g., by adding an organic solvent or changing the pH drastically).

-

Separate the organic and aqueous phases.

-

Extract the product from the appropriate phase.

-

-

Purification and Deprotection:

-

Purify the protected dipeptide by chromatography.

-

The N-acetyl and C-terminal amide groups can be removed by enzymatic or chemical hydrolysis if the unprotected dipeptide is desired.

-

Quantitative Data Summary

The following table summarizes representative quantitative data for the different synthesis methods. It is important to note that yields and purity can vary significantly based on the specific reaction conditions, scale, and purification methods employed.

| Synthesis Method | Protecting Group Strategy | Coupling Reagent | Typical Crude Yield | Typical Purity (after purification) | Key References |

| Solution-Phase | Boc/Methyl Ester | DCC/HOBt | 60-80% | >98% | [2][4] |

| Solution-Phase | Fmoc/tBu Ester | HATU/DIPEA | 70-90% | >98% | [2] |

| Solid-Phase | Fmoc/tBu | HBTU/DIPEA | 70-90% | >95% | [9] |

| Solid-Phase | Boc/Bzl | DCC/HOBt | ~65% | >98% | |

| Enzymatic | N-Acetyl/Amide | α-Chymotrypsin | up to 95% | High | [10] |

Visualization of Workflows

Solution-Phase Synthesis Workflow

Caption: General workflow for the solution-phase synthesis of this compound.

Solid-Phase Peptide Synthesis (SPPS) Workflow

Caption: Workflow for the Fmoc-based solid-phase synthesis of this compound.

Enzymatic Synthesis Workflow

Caption: General workflow for the enzymatic synthesis of this compound.

Conclusion

The synthesis of the this compound dipeptide can be effectively achieved through solution-phase, solid-phase, and enzymatic methods. The choice of method depends on the desired scale, purity requirements, and available resources. Solution-phase synthesis is well-suited for large-scale production, while solid-phase synthesis offers convenience and speed for research-scale quantities. Enzymatic synthesis provides a green and stereospecific alternative, avoiding the need for extensive protecting group chemistry. This guide provides the foundational knowledge and practical protocols for professionals to select and implement the most appropriate strategy for their specific needs.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 9. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. qyaobio.com [qyaobio.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Enzymatic Synthesis of Phenylalanyl-Tyrosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Phenylalanyl-Tyrosine (Phe-Tyr) holds significant interest in pharmaceutical and nutraceutical research due to its potential biological activities. Enzymatic synthesis offers a highly specific, efficient, and environmentally benign alternative to traditional chemical synthesis methods for peptides. This technical guide provides an in-depth overview of the enzymatic synthesis of this compound, focusing on the use of thermolysin and α-chymotrypsin. It includes detailed experimental protocols, a comparative analysis of reaction conditions and yields, and methods for purification and analysis. Visualizations of the enzymatic reaction and experimental workflow are provided to facilitate understanding. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in peptide synthesis and drug development.

Introduction

Phenylalanyl-Tyrosine (this compound) is a dipeptide composed of the amino acids L-phenylalanine and L-tyrosine. As with many bioactive peptides, the therapeutic and physiological effects of this compound are an active area of research. The precise and controlled synthesis of this dipeptide is crucial for its study and potential application. While chemical peptide synthesis is a well-established methodology, it often involves harsh reagents, protecting groups, and can lead to racemization, reducing the stereochemical purity of the final product.

Enzymatic peptide synthesis, in contrast, leverages the high specificity and mild reaction conditions of enzymes to overcome these limitations. Proteases, such as thermolysin and α-chymotrypsin, which typically catalyze the hydrolysis of peptide bonds, can be employed in reverse to form these bonds under specific conditions. This approach, known as reverse proteolysis or kinetically controlled synthesis, offers excellent stereoselectivity and regioselectivity, leading to high-purity products.

This guide focuses on the practical aspects of the enzymatic synthesis of this compound, providing detailed methodologies and comparative data to aid researchers in developing efficient and scalable synthesis strategies.

Enzymatic Synthesis of Phenylalanyl-Tyrosine

The enzymatic synthesis of this compound involves the formation of a peptide bond between a carboxyl-activated phenylalanine derivative (the acyl donor) and a tyrosine derivative (the nucleophile). The choice of enzyme and reaction conditions is critical to shift the thermodynamic equilibrium towards synthesis rather than hydrolysis.

Key Enzymes

Two of the most effective proteases for the synthesis of dipeptides containing aromatic amino acid residues are thermolysin and α-chymotrypsin.

-

Thermolysin: A thermostable metalloproteinase, it exhibits a preference for forming peptide bonds involving hydrophobic amino acids at the P1' position (the amino group donor).[1] This makes it particularly suitable for synthesizing peptides with tyrosine as the C-terminal residue.

-

α-Chymotrypsin: A serine protease, it shows strong specificity for cleaving peptide bonds C-terminal to aromatic amino acids like phenylalanine, tyrosine, and tryptophan. This specificity can be harnessed for the synthesis of this compound.

Reaction Mechanism

The enzymatic synthesis of a dipeptide like this compound can proceed via two main pathways: equilibrium-controlled synthesis and kinetically controlled synthesis.

-

Equilibrium-Controlled Synthesis: This approach relies on manipulating the reaction equilibrium to favor peptide formation. This can be achieved by increasing substrate concentrations, removing the product from the reaction medium (e.g., through precipitation), or using organic co-solvents to reduce the water activity.

-

Kinetically Controlled Synthesis: This method utilizes an activated acyl donor (e.g., an ester or amide) and a nucleophile. The enzyme catalyzes the rapid formation of an acyl-enzyme intermediate, which is then attacked by the amino group of the nucleophile to form the peptide bond. This process is generally faster than the subsequent hydrolysis of the product, allowing for high yields to be achieved.

The following diagram illustrates the general principle of protease-catalyzed dipeptide synthesis:

References

An In-Depth Technical Guide to the Physicochemical Properties of Phenylalanyl-Tyrosine (Phe-Tyr)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylalanyl-Tyrosine (Phe-Tyr or FY) is a dipeptide composed of the amino acids L-phenylalanine and L-tyrosine. As a fundamental building block of larger peptides and proteins, and a potential bioactive molecule in its own right, a thorough understanding of its physicochemical properties is essential for researchers in fields ranging from biochemistry and pharmacology to materials science. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a discussion of its known biological roles.

Core Physicochemical Properties

The physicochemical properties of this compound are crucial for predicting its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. These properties also govern its handling and formulation characteristics in a laboratory setting.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of Phenylalanyl-Tyrosine.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₀N₂O₄ | PubChem CID: 515709[1] |

| Molecular Weight | 328.36 g/mol | PubChem CID: 515709[1] |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | PubChem CID: 515709[1] |

| LogP (experimental) | -0.37 | PubChem CID: 515709[1] |

| pKa₁ (α-carboxyl) | ~2.2 (Estimated) | Based on Tyrosine pKa₁[2] |

| pKa₂ (α-amino) | ~9.13 (Estimated) | Based on Phenylalanine pKa₂[3] |

| pKa₃ (Tyrosine side chain) | ~10.07 (Estimated) | Based on Tyrosine pKa₃[2] |

| Isoelectric Point (pI) | ~5.67 (Estimated) | Calculated from estimated pKa values |

| Aqueous Solubility | Low (Qualitative) | Inferred from properties of Tyrosine[4][5][6] |

Experimental Protocols

Accurate determination of the physicochemical properties of dipeptides like this compound requires specific experimental methodologies. Below are detailed protocols for key experiments.

Determination of Isoelectric Point (pI) by Isoelectric Focusing (IEF)

Isoelectric focusing is a high-resolution electrophoretic technique that separates amphoteric molecules, such as peptides, based on their isoelectric point.[7][8][9][10]

Principle: A pH gradient is established in a gel matrix. When a peptide is applied to the gel and an electric field is imposed, it will migrate towards the electrode with the opposite charge. As it moves through the pH gradient, its net charge will change. The peptide will stop migrating when it reaches the pH that corresponds to its pI, where its net charge is zero.

Detailed Protocol:

-

Gel Preparation:

-

Prepare a polyacrylamide gel containing carrier ampholytes that will establish the desired pH gradient (e.g., a broad range of pH 3-10 or a narrower range if the approximate pI is known). Immobilized pH gradient (IPG) strips can also be used for greater reproducibility.[9]

-

The gel is cast in a thin layer on a glass plate or plastic backing.

-

-

Sample Preparation:

-

Dissolve the this compound dipeptide in a suitable, low-salt buffer. High salt concentrations can interfere with the electric field.

-

Determine the peptide concentration using a suitable method (e.g., UV-Vis spectroscopy at 280 nm, though a standard curve is recommended for accuracy).

-

-

Electrophoresis:

-

Place the prepared gel in a horizontal electrophoresis apparatus.

-

Apply electrode strips soaked in appropriate anode (acidic) and cathode (basic) solutions to the ends of the gel.

-

Apply the this compound sample to the gel. This can be done using a sample application strip or by loading into pre-cast wells.

-

Apply a voltage across the gel according to the manufacturer's instructions for the specific IEF system. The voltage is typically increased gradually to allow for proper focusing.

-

-

pI Determination:

-

After electrophoresis is complete, the gel is fixed to preserve the focused peptide bands.

-

The peptide bands are visualized using a suitable protein stain, such as Coomassie Brilliant Blue or silver staining.[7]

-

A pI calibration curve is generated by running a mixture of standard proteins with known isoelectric points alongside the this compound sample.

-

The migration distance of the this compound band is measured and its pI is determined by interpolating from the calibration curve.[8]

-

Determination of Aqueous Solubility by the Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a compound in a specific solvent.

Principle: A saturated solution of the compound is prepared, and a known volume of the solution is evaporated to dryness. The mass of the remaining solute is then measured to calculate the solubility.

Detailed Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound dipeptide to a known volume of deionized water in a sealed container (e.g., a screw-cap vial).

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. A shaker or magnetic stirrer can be used.

-

-

Sample Collection:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette, ensuring no solid particles are transferred.

-

-

Evaporation and Weighing:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer the collected supernatant to the pre-weighed evaporating dish.

-

Gently heat the dish to evaporate the water completely. A drying oven set at a temperature below the decomposition point of the dipeptide is recommended.

-

Once all the water has evaporated, cool the dish in a desiccator to prevent moisture absorption.

-

Weigh the evaporating dish containing the dried this compound residue.

-

-

Calculation:

-

The mass of the dissolved this compound is the difference between the final and initial weights of the evaporating dish.

-

The solubility is then calculated by dividing the mass of the dried solute by the volume of the supernatant collected, typically expressed in g/L or mg/mL.

-

Biological Role and Signaling Pathways

While Phenylalanine and Tyrosine are well-known precursors for a variety of critical biomolecules, the direct role of the dipeptide this compound in signaling pathways is not well-established in the current scientific literature.

-

Metabolic Precursors: Phenylalanine is an essential amino acid that is the precursor for the synthesis of tyrosine.[11] Tyrosine, in turn, is a precursor for the synthesis of several important neurotransmitters, including dopamine, norepinephrine, and epinephrine (B1671497) (the catecholamines), as well as thyroid hormones and melanin.[12]

-

Potential Bioactivity: Research into the specific biological activities of dipeptides is an emerging area. While some dipeptides have been shown to have physiological effects, a distinct signaling role for this compound has yet to be elucidated. It is primarily considered a product of protein digestion and a transient intermediate in amino acid metabolism.

The metabolic relationship between Phenylalanine and Tyrosine is a fundamental biochemical pathway.

Conclusion

References

- 1. This compound | C18H20N2O4 | CID 515709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ch27 pKa and pI values [chem.ucalgary.ca]

- 4. Crossover in Aromatic Amino Acid Interaction Strength: Tyrosine vs. Phenylalanine in Biomolecular Condensates [elifesciences.org]

- 5. refp.cohlife.org [refp.cohlife.org]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. mybiosource.com [mybiosource.com]

- 8. Principle and Protocol of Isoelectric Focusing Electrophoresis - Creative BioMart [creativebiomart.net]

- 9. bitesizebio.com [bitesizebio.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Khan Academy [khanacademy.org]

Phenylalanyl-Tyrosine: A Technical Guide to its Biological Functions and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylalanyl-Tyrosine (Phe-Tyr) is a dipeptide composed of the essential amino acid L-phenylalanine and the conditionally essential amino acid L-tyrosine. While the biological activities of its constituent amino acids as precursors for neurotransmitters and protein synthesis are well-established, the dipeptide itself exhibits distinct and clinically relevant functions. Notably, this compound has been identified as a potent inhibitor of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure, positioning it as a molecule of interest for the management of hypertension and cardiovascular diseases. This technical guide provides a comprehensive overview of the synthesis, metabolism, and biological functions of Phenylalanyl-Tyrosine, with a focus on its ACE-inhibitory activity. Furthermore, it details relevant quantitative data, experimental protocols for its study, and the signaling pathways in which it plays a role.

Introduction

Phenylalanine and tyrosine are aromatic amino acids that are fundamental to human physiology. Phenylalanine is an essential amino acid that serves as the precursor for tyrosine synthesis. Tyrosine, in turn, is a building block for proteins and a precursor for the synthesis of critical biomolecules, including catecholamine neurotransmitters (dopamine, norepinephrine (B1679862), and epinephrine), thyroid hormones, and melanin. The dipeptide Phenylalanyl-Tyrosine (this compound) is a product of protein digestion and metabolism. While often considered in the context of its constituent amino acids, recent research has highlighted a direct and significant biological role for the this compound dipeptide as an Angiotensin-Converting Enzyme (ACE) inhibitor. This discovery has opened avenues for its investigation as a potential therapeutic agent for cardiovascular diseases.

Synthesis and Metabolism

The formation of Phenylalanyl-Tyrosine is intrinsically linked to the metabolic pathway of its constituent amino acids.

Phenylalanine to Tyrosine Conversion

In the liver, phenylalanine is irreversibly hydroxylated at the para-position by the enzyme phenylalanine hydroxylase to form tyrosine. This reaction requires the cofactor tetrahydrobiopterin (B1682763) (BH4) and molecular oxygen.

Formation and Degradation of Phenylalanyl-Tyrosine

The this compound dipeptide is formed during the digestion of dietary proteins by peptidases in the gastrointestinal tract. It can be absorbed intact or hydrolyzed into its constituent amino acids by peptidases on the intestinal brush border or within enterocytes. Once in circulation, it can be taken up by various tissues and either utilized in protein synthesis or catabolized.

Biological Functions

The primary direct biological function of Phenylalanyl-Tyrosine identified to date is its role as an ACE inhibitor. Its other physiological effects are largely attributed to its constituent amino acids.

Angiotensin-Converting Enzyme (ACE) Inhibition

This compound has been identified as a potent inhibitor of ACE, an enzyme that plays a crucial role in the Renin-Angiotensin System (RAS), a key regulator of blood pressure. ACE converts angiotensin I to the potent vasoconstrictor angiotensin II and also inactivates the vasodilator bradykinin. By inhibiting ACE, this compound can lead to a reduction in blood pressure.

Role in Neuroscience

The effects of this compound in the central nervous system are primarily indirect, resulting from the roles of phenylalanine and tyrosine as precursors to catecholamine neurotransmitters. Tyrosine is the rate-limiting precursor for the synthesis of dopamine, which is subsequently converted to norepinephrine and epinephrine.

Research utilizing acute phenylalanine and tyrosine depletion (APTD) has demonstrated that reducing the availability of these precursors can impact cognitive functions associated with dopamine, such as motivational processing and decision-making. Conversely, supplementation with tyrosine has been investigated for its potential to enhance cognitive performance, particularly under stressful conditions.

Quantitative Data

To enhance the bioavailability of this compound for therapeutic applications, such as the treatment of hypertension, researchers have explored the use of drug delivery systems. One such approach involves the encapsulation of this compound into poly(lactic-co-glycolic acid) (PLGA) nanoparticles. The table below summarizes the key characteristics of these nanoparticles.

| Parameter | Value | Reference |

| Average Particle Size | 213.8 nm | |

| Polydispersity Index | 0.061 | |

| Zeta Potential | -19.5 mV | |

| Drug Loading | 34% | |

| Encapsulation Efficiency | 90.09% |

Experimental Protocols

Preparation and Characterization of this compound-PLGA Nanoparticles

Method: Double Emulsion (w/o/w) Solvent Evaporation Method.

-

Primary Emulsion (w/o): An aqueous solution of this compound is emulsified in an organic solution of PLGA (e.g., in dichloromethane) using high-speed homogenization or sonication.

-

Secondary Emulsion (w/o/w): The primary emulsion is then added to a larger volume of an aqueous solution containing a surfactant (e.g., polyvinyl alcohol) and subjected to further homogenization or sonication.

-

Solvent Evaporation: The organic solvent is removed by evaporation under reduced pressure or by continuous stirring at room temperature, leading to the formation of solid nanoparticles.

-

Nanoparticle Recovery: The nanoparticles are collected by centrifugation, washed with deionized water to remove excess surfactant and unencapsulated dipeptide, and then lyophilized for storage.

Characterization:

-

Particle Size and Polydispersity Index: Determined by Dynamic Light Scattering (DLS) using a Zeta-sizer

The Pivotal Role of Phenylalanine-Tyrosine Interactions in Defining Protein Structure and Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The intricate three-dimensional architecture of proteins, essential for their biological function, is stabilized by a multitude of non-covalent interactions. Among these, the interactions between aromatic amino acid residues, particularly Phenylalanine (Phe) and Tyrosine (Tyr), play a critical role in protein folding, stability, and molecular recognition. This technical guide provides a comprehensive overview of the structural and functional significance of Phe-Tyr pairings, detailing the underlying biophysical principles, experimental methodologies for their characterization, and their implications in biological signaling and drug design.

The Biophysical Nature of Phenylalanine-Tyrosine Interactions

Interactions between the aromatic side chains of Phenylalanine and Tyrosine are primarily governed by van der Waals forces, electrostatic interactions, and the hydrophobic effect. These interactions manifest in two principal geometries:

-

π-π Stacking Interactions: In this arrangement, the aromatic rings of Phe and Tyr are positioned in a parallel, offset fashion. This configuration is stabilized by attractive quadrupole-quadrupole interactions between the electron-rich π-systems. Face-to-face stacking is generally unfavorable due to electrostatic repulsion between the π-electron clouds.[1]

-

T-shaped (Edge-to-Face) Interactions: This geometry involves the edge of one aromatic ring pointing towards the face of the other. The interaction is characterized by the favorable interaction between the partially positively charged hydrogen atoms on the edge of one ring and the electron-rich face of the other.[1]

The local environment significantly influences the strength and preference for a particular geometry. This compound interactions are frequently observed within the hydrophobic core of proteins, where the exclusion of water enhances the strength of these non-covalent bonds.[2] In contrast, Tyr-Tyr interactions are more common on the protein surface.[2] The hydroxyl group of Tyrosine can act as both a hydrogen bond donor and acceptor, adding another layer of complexity and specificity to its interactions compared to the purely hydrophobic Phenylalanine.

Quantitative Analysis of this compound Interactions

The precise energetic contributions and geometric parameters of this compound interactions are crucial for accurate protein modeling and design. Below are tables summarizing key quantitative data derived from computational and experimental studies.

Table 1: Thermodynamic Parameters of Aromatic Interactions

| Interacting Pair | Interaction Energy (kcal/mol) | Technique | Reference |

| Phe-Phe | -1.0 to -3.0 | Computational | [3] |

| Tyr-Tyr | -1.5 to -4.5 | Computational | [4] |

| This compound | -1.2 to -3.8 | Computational | [4] |

| Protein-Ligand (Aromatic) | ΔG: -5 to -15, ΔH: -10 to 20, TΔS: -5 to 25 | ITC | [5][6] |

Note: Interaction energies are context-dependent and can vary based on the specific protein environment and computational method used. ITC data for specific this compound pairs is limited in the literature, so a general range for protein-ligand interactions involving aromatic moieties is provided.

Table 2: Geometric Parameters of this compound Interactions in Protein Structures

| Interaction Type | Centroid Distance (Å) | Dihedral Angle (°) | Reference |

| π-π Stacking | 4.5 - 7.0 | 0 - 30 | [7][8] |

| T-shaped | 4.5 - 7.0 | 60 - 90 | [1][7] |

Experimental Protocols for Characterizing this compound Interactions

A variety of biophysical techniques can be employed to investigate this compound interactions. This section provides detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of an interaction, including binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Experimental Workflow for Isothermal Titration Calorimetry

Caption: Workflow for ITC experiments.

Methodology:

-

Sample Preparation:

-

Express and purify the protein of interest to >95% purity.

-

Synthesize or purchase the peptide containing the interacting Phe or Tyr residue, ensuring high purity.

-

Dialyze both the protein and the peptide extensively against the same buffer to minimize buffer mismatch effects. A typical buffer is 20 mM phosphate, 150 mM NaCl, pH 7.4.

-

-

Instrumentation and Setup:

-

Thoroughly clean the ITC instrument (e.g., MicroCal PEAQ-ITC).

-

Degas the protein and peptide solutions for 5-10 minutes to prevent bubble formation.

-

Load the protein (typically 10-50 µM) into the sample cell and the peptide (typically 10-20 times the protein concentration) into the syringe.

-

-

Data Acquisition:

-

Set the experimental temperature (commonly 25°C).

-

Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 19 injections of 2 µL) with sufficient spacing to allow a return to baseline.

-

-

Data Analysis:

-

Integrate the raw data to obtain the heat change for each injection.

-

Subtract the heat of dilution, determined from a control experiment titrating the peptide into buffer alone.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding) using software such as MicroCal PEAQ-ITC Analysis Software, AFFINImeter, or pytc to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).[9][10] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.[6]

-

X-Ray Crystallography

X-ray crystallography provides high-resolution structural information, allowing for the direct visualization of this compound interactions at the atomic level.

Methodology:

-

Crystallization:

-

Concentrate the purified protein to a high concentration (typically 5-20 mg/mL).

-

Screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives) using techniques such as hanging-drop or sitting-drop vapor diffusion.

-

Optimize initial "hits" to obtain diffraction-quality crystals.

-

-

Data Collection:

-

Cryo-protect the crystals and mount them on a goniometer.

-

Expose the crystal to a high-intensity X-ray beam, typically at a synchrotron source.

-

Collect diffraction data as the crystal is rotated.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the phase problem using methods such as molecular replacement, if a homologous structure is available, or experimental phasing.

-

Build an atomic model into the resulting electron density map using software like Coot.

-

Refine the model against the experimental data using programs like PHENIX or Refmac5 to improve the fit and geometric quality.

-

-

Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying protein structure and dynamics in solution, providing valuable information on this compound interactions.

Methodology:

-

Sample Preparation:

-

Prepare isotopically labeled (15N, 13C) protein samples for heteronuclear NMR experiments.

-

Dissolve the protein in a suitable buffer containing D2O.

-

-

Data Acquisition:

-

Acquire a series of NMR experiments, including 2D 1H-15N HSQC to monitor changes in the chemical environment of backbone amides and 3D experiments (e.g., HNCACB, CBCA(CO)NH) for resonance assignment.

-

Nuclear Overhauser Effect (NOE) experiments (e.g., 1H-1H NOESY) are crucial for identifying through-space interactions between protons, including those on Phe and Tyr side chains that are close in space (< 5 Å).

-

-

Data Analysis:

-

Process the NMR data using software like NMRPipe.

-

Assign the resonances to specific atoms in the protein using programs such as CCPNmr Analysis.

-

Analyze NOE cross-peaks to identify spatial proximities between Phe and Tyr residues.

-

Chemical shift perturbations in 1H-15N HSQC spectra upon titration with a binding partner can map the interaction surface, including regions containing Phe and Tyr.[16][17][18][19][20]

-

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to study the dynamic behavior of this compound interactions and to calculate their interaction energies.

Methodology:

-

System Setup:

-

Simulation Protocol:

-

Perform energy minimization to remove steric clashes.[21]

-

Gradually heat the system to the desired temperature and equilibrate it under constant temperature and pressure (NPT ensemble).[21][22]

-

Run a production simulation for a sufficient length of time (nanoseconds to microseconds) to sample conformational space.

-

-

Analysis:

-

Analyze the trajectory to determine the stability of this compound interactions over time.

-

Calculate the potential of mean force (PMF) to determine the free energy landscape of the interaction.

-

Analyze the preferred geometries (stacking vs. T-shaped) and the distribution of distances and angles.[2]

-

Software packages like GROMACS, AMBER, or NAMD are commonly used for running and analyzing MD simulations.[23][24]

-

This compound Interactions in Biological Signaling: The Histone Methyltransferase Switch

A compelling example of the functional importance of a this compound interaction is the "Phe/Tyr switch" that controls the product specificity of histone lysine (B10760008) methyltransferases (HKMTs).[25][26][27] These enzymes play a crucial role in epigenetic regulation by methylating histone tails.

In many HKMTs, a conserved residue in the active site, which can be either a Phenylalanine or a Tyrosine, determines whether the enzyme can perform mono-, di-, or trimethylation of a target lysine residue.[25][26]

-

Phenylalanine: The presence of a Phe at this position creates a more open and hydrophobic active site, allowing for the accommodation of a di-methylated lysine and facilitating the addition of a third methyl group (trimethylation).[25][28]

-

Tyrosine: A Tyr at the same position, with its hydroxyl group, restricts the active site space and may form a hydrogen bond that hinders the optimal positioning of the di-methylated lysine for the subsequent methylation step, thus limiting the enzyme to mono- or di-methylation.[25][27]

This subtle change from a Phe to a Tyr acts as a molecular switch, altering the enzymatic output and, consequently, the downstream signaling pathways that interpret the histone code.

Signaling Pathway of the Histone Methyltransferase Phe/Tyr Switch

Caption: Phe/Tyr switch in HKMTs.

Implications for Drug Development

The critical role of this compound interactions in protein structure and function makes them attractive targets for drug development.

-

Inhibitor Design: Understanding the geometry and energetics of this compound interactions at protein-protein interfaces or in enzyme active sites can guide the design of small molecule inhibitors that disrupt these interactions. For example, a drug molecule could be designed to mimic one of the aromatic residues and bind with higher affinity, thus competitively inhibiting the natural interaction.

-

Protein Stabilization: For therapeutic proteins, introducing or optimizing this compound interactions can enhance their stability, leading to longer shelf-life and improved efficacy.

-

Modulating Signaling Pathways: Targeting the Phe/Tyr switch in enzymes like HKMTs with selective drugs could provide a novel therapeutic strategy for diseases associated with epigenetic dysregulation, such as cancer.[29]

Conclusion

Phenylalanine-Tyrosine interactions are a cornerstone of protein architecture, contributing significantly to the stability and functional specificity of these vital biomolecules. Their subtle yet profound influence is exemplified by their role as molecular switches in critical signaling pathways. A thorough understanding of the biophysical principles governing these interactions, coupled with advanced experimental and computational techniques for their characterization, is paramount for advancing our knowledge of protein science and for the rational design of novel therapeutics. This guide provides a foundational framework for researchers and drug development professionals to explore and exploit the multifaceted role of this compound interactions in their respective fields.

References

- 1. Pi-Stacking | The Fundamentals of Biochemistry: Interactive Tutorials | Colorado State University [bc401.bmb.colostate.edu]

- 2. Stacking and T-shape competition in aromatic-aromatic amino acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The interactions of phenylalanines in β-sheet-like structures from molecular orbital calculations using density functional theory (DFT), MP2, and CCSD(T) methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. news-medical.net [news-medical.net]

- 6. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]

- 7. Dihedral angle preferences of amino acid residues forming various non-local interactions in proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pure.rug.nl [pure.rug.nl]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The most potent software for Isothermal Titration Calorimetry Data Analysis - AFFINImeter [blog.affinimeter.com]

- 11. Appendix D: Protein Structure Visualization Tools | SWISS-MODEL [swissmodel.expasy.org]

- 12. dromicslabs.com [dromicslabs.com]

- 13. dnastar.com [dnastar.com]

- 14. rcsb.org [rcsb.org]

- 15. LSCF Bioinformatics - protein structure visualization [bip.weizmann.ac.il]

- 16. Protein-Protein Interaction Analysis by Nuclear Magnetic Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 17. Protein-protein interaction analysis by nuclear magnetic resonance spectroscopy [pubmed.ncbi.nlm.nih.gov]

- 18. Characterizing Protein-Protein Interactions Using Solution NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 19. NMR Methods for Structural Characterization of Protein-Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Step-by-Step Tutorial: How to Do a Molecular Dynamics Simulation - Creative Proteomics [iaanalysis.com]

- 22. Molecular Dynamics Simulation of the p53 N-terminal peptide – Bonvin Lab [bonvinlab.org]

- 23. Molecular dynamics simulation of a peptide chain using Gromacs | MateriApps – A Portal Site of Materials Science Simulation – English [ma.issp.u-tokyo.ac.jp]

- 24. google.com [google.com]

- 25. In Vitro and in Vivo Analyses of a Phe/Tyr Switch Controlling Product Specificity of Histone Lysine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 26. In vitro and in vivo analyses of a Phe/Tyr switch controlling product specificity of histone lysine methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Specificity and mechanism of the histone methyltransferase Pr-Set7 - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Allosteric regulation of histone lysine methyltransferases: from context-specific regulation to selective drugs - PMC [pmc.ncbi.nlm.nih.gov]

characterization of Phe-Tyr dipeptide

An In-depth Technical Guide to the Characterization of Phenylalanyl-Tyrosine (Phe-Tyr) Dipeptide

Introduction

The Phenylalanyl-Tyrosine (this compound) dipeptide, a molecule constituted by L-phenylalanine and L-tyrosine residues linked by a peptide bond, is of significant interest to the scientific and medical communities.[1] Also known as Phenylalanyltyrosine or the FY dipeptide, it serves as a fundamental building block in peptide synthesis and has demonstrated a range of biological activities with therapeutic potential.[1][2] Notably, this compound exhibits angiotensin-converting enzyme (ACE)-inhibitory properties, suggesting its utility in the management of hypertension.[3] Its applications extend to neuroscience research, where it can mimic neurotransmitter functions, and as a component in the development of bioactive peptides with neuroprotective, anti-inflammatory, and antioxidant characteristics.[2]

The aromatic side chains of both phenylalanine and tyrosine residues drive intermolecular interactions, such as π-π stacking, which allows the this compound dipeptide to participate in the self-assembly of novel nanomaterials.[4] Given its broad applicability, a thorough and systematic characterization of this dipeptide is paramount for its effective use in research and drug development. This guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, and key experimental protocols for the synthesis, purification, and analysis of the this compound dipeptide.

Physicochemical Properties

The fundamental physicochemical properties of the this compound dipeptide are summarized in the table below. These characteristics are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₀N₂O₄ | [1] |

| Molecular Weight | 328.4 g/mol | [1][5] |

| Monoisotopic Mass | 328.14230712 Da | [1][5] |

| Appearance | Solid | [1] |

| LogP (octanol-water) | -0.37 (Extrapolated) | [1] |

| Solubility | Sparingly soluble in water. Difficult to dissolve in DMSO.[6] Soluble in acetic acid (25 mg/mL) and 1 M HCl.[6] Limited solubility in Total Parenteral Nutrition (TPN) solutions.[7] |

Spectroscopic and Analytical Data

Spectroscopic analysis is essential for confirming the identity, structure, and purity of the this compound dipeptide. The following table outlines the key data obtained from various analytical techniques.

| Technique | Observation | Source |

| Mass Spectrometry | Confirms the molecular weight with high accuracy. Expected m/z for [M+H]⁺ is ~329.15. | [1] |

| UV-Vis Spectroscopy | Exhibits characteristic ultraviolet absorption due to the aromatic rings of phenylalanine and tyrosine.[8] | |

| Fluorescence | Displays natural fluorescence. Can be detected with excitation at 210-215 nm and emission at 283-302 nm.[9][10] | |

| FT-IR Spectroscopy | Key vibrational modes include the amide I band (C=O stretch) around 1655-1666 cm⁻¹, along with characteristic peaks for N-H stretching, carboxylic acid O-H and C=O, and aromatic C-H and C=C bonds.[11] | |

| ¹H-NMR | Expected signals include distinct multiplets for aromatic protons, α-protons, and β-protons of both amino acid residues. | [12][13] |

| ¹³C-NMR | Expected signals for two carbonyl carbons, two α-carbons, two β-carbons, and multiple aromatic carbons. Chemical shifts are sensitive to the residue's position (N- or C-terminus).[14] | |

| RP-HPLC | Standard technique for purity assessment and purification. Retention time is dependent on column type, mobile phase, and gradient.[15][16] |

Experimental Methodologies and Workflows

Precise and reproducible experimental protocols are critical for obtaining high-quality this compound dipeptide for research and development. This section details the standard procedures for its synthesis, purification, and analytical characterization.

Synthesis via Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for producing peptides like this compound.[17][18] The process involves step-wise addition of protected amino acids to a growing peptide chain anchored to a solid resin support.

Protocol:

-

Resin Preparation: Start with a suitable resin (e.g., Wang or 2-Chlorotrityl chloride resin).

-

First Amino Acid Attachment: Covalently attach the C-terminal amino acid, Fmoc-L-Tyr(tBu)-OH, to the resin.

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the α-amine of the resin-bound tyrosine using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

-

Peptide Coupling: Couple the next amino acid, Fmoc-L-Phe-OH, using a coupling agent (e.g., HBTU/HOBt or DIC/Oxyma) in DMF. Monitor the reaction for completion (e.g., via a Kaiser test).

-

Final Deprotection: Remove the N-terminal Fmoc group from Phenylalanine as described in step 3.

-

Cleavage and Side-Chain Deprotection: Cleave the completed dipeptide from the resin and simultaneously remove the tert-butyl (tBu) side-chain protecting group from Tyrosine using a cleavage cocktail, typically containing a high percentage of trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane).[17]

-

Precipitation and Isolation: Precipitate the crude peptide from the cleavage cocktail using cold diethyl ether, then isolate by centrifugation and wash to remove scavengers and soluble impurities.

Purification by Reverse-Phase HPLC (RP-HPLC)

Due to the presence of deletion sequences and products of side reactions from synthesis, the crude peptide must be purified. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for achieving high purity.[15][16][19]

Protocol:

-

Sample Preparation: Dissolve the crude, lyophilized peptide in a minimal amount of a suitable solvent (e.g., 5% acetonitrile (B52724)/water with 0.1% TFA). Centrifuge to remove any insoluble material.[15]

-

Analytical HPLC: Perform an initial analytical run on a C18 column (e.g., 4.6 x 150 mm, 5 µm) to determine the retention time of the this compound dipeptide and assess the purity of the crude product.[15][16]

-

Mobile Phase A: 0.1% TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

-

Gradient: A linear gradient, for example, from 10% to 50% B over 20-30 minutes.

-

Detection: Monitor UV absorbance at 220 nm (peptide bond) and 280 nm (aromatic side chains).[15]

-

-

Preparative HPLC: Scale up the separation to a preparative C18 column (e.g., 21.2 x 250 mm, 10 µm) using a gradient optimized from the analytical run to resolve the target peptide from impurities.[15]

-

Fraction Collection: Collect fractions corresponding to the main product peak based on the UV chromatogram.

-

Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm their purity. Pool fractions that meet the desired purity level (e.g., >95%).

-

Lyophilization: Freeze-dry the pooled pure fractions to remove the mobile phase solvents and obtain the final product as a white, fluffy powder.

Structural Characterization

A combination of analytical techniques is required to confirm the identity, purity, and structural integrity of the synthesized dipeptide.[20][21][22]

Protocol for NMR Spectroscopy:

-

Sample Preparation: Accurately weigh 5-10 mg of purified, lyophilized this compound dipeptide. Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.[12]

-

¹H NMR Acquisition: Acquire a proton NMR spectrum using a standard single-pulse experiment. A spectral width of 10-12 ppm is typical.[12]

-

¹³C NMR Acquisition: Acquire a carbon spectrum using a standard proton-decoupled pulse program. Due to the low natural abundance of ¹³C, a greater number of scans is required to achieve an adequate signal-to-noise ratio.[12]

-

Data Processing and Interpretation: Process the raw data (Free Induction Decay) with a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak. The resulting chemical shifts and coupling constants are used to confirm the covalent structure of the dipeptide.[13]

Biological Activity and Applications

The this compound dipeptide is not merely a synthetic intermediate but possesses intrinsic biological activities and serves as a lead for more complex structures.

-

Cardiovascular Health: It acts as an inhibitor of the angiotensin-converting enzyme (ACE), which plays a critical role in regulating blood pressure. This makes it a candidate for developing treatments for hypertension and related cardiovascular diseases.[3]

-

Drug Delivery: To enhance its bioavailability, this compound has been successfully encapsulated in poly(lactic-co-glycolic acid) (PLGA) nanoparticles, creating a potential delivery system for treating hypertension.[3]

-

Neuroscience: Due to its structural similarity to endogenous molecules, it is used in research to investigate neurotransmitter signaling pathways.[2]

-

Bioactive Peptides: It is a key component in the design of more complex peptides with potential neuroprotective and anti-inflammatory effects.[2]

-

Antioxidant Properties: The dipeptide has been shown to possess antioxidant capabilities, making it valuable for research into oxidative stress and its role in various pathologies.[2]

-

Biomaterials: The aromatic residues in this compound facilitate self-assembly into higher-order nanostructures through hydrogen bonding and π-π stacking interactions, a property being explored for the creation of novel biomaterials.[4]

Conclusion

The Phenylalanyl-Tyrosine dipeptide is a molecule with significant versatility, bridging the gap between basic biochemical research and advanced therapeutic development. A successful investigation or application of this compound is contingent upon its rigorous and comprehensive characterization. The integration of robust synthetic and purification protocols, such as SPPS and RP-HPLC, with a suite of analytical techniques including mass spectrometry, NMR, and FT-IR, is essential for ensuring the identity, purity, and structural integrity of the molecule. The detailed methodologies and data presented in this guide provide a framework for researchers, scientists, and drug development professionals to effectively characterize and utilize the this compound dipeptide in their respective fields.

References

- 1. This compound | C18H20N2O4 | CID 515709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Computational design of this compound dipeptide and preparation, characterization, cytotoxicity studies of this compound dipeptide loaded PLGA nanoparticles for the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. L-Tyrosyl-L-phenylalanine | C18H20N2O4 | CID 7009600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Use of the soluble peptide gamma-L-glutamyl-L-tyrosine to provide tyrosine in total parenteral nutrition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Measurement of phenylalanine and tyrosine in plasma by high-performance liquid chromatography using the inherent fluorescence of aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simultaneous measurement of phenylalanine and tyrosine by high performance liquid chromatography (HPLC) with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. scienceopen.com [scienceopen.com]

- 14. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. mdpi.org [mdpi.org]

- 18. Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Khan Academy [khanacademy.org]

- 20. ijsra.net [ijsra.net]

- 21. researchgate.net [researchgate.net]

- 22. New and Evolving Techniques for the Characterization of Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

Phe-Tyr Dipeptide: An In-Depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Phenylalanine-Tyrosine (Phe-Tyr) represents a molecule of significant interest in the fields of neuroscience, nutrition, and pharmacology. Composed of two essential aromatic amino acids, its mechanism of action is multifaceted, primarily revolving around its role as a precursor for key neurotransmitters and its interaction with cellular nutrient sensing pathways following its transport and hydrolysis. This technical guide provides a comprehensive overview of the core mechanisms of action of the this compound dipeptide, detailing its transport, metabolic fate, and subsequent physiological effects. This document includes a compilation of available quantitative data, detailed experimental protocols for studying its activity, and visualizations of the key signaling pathways and experimental workflows.

Introduction

Phenylalanine (Phe) is an essential amino acid that serves as a precursor for Tyrosine (Tyr) synthesis in the body. Tyrosine, in turn, is a crucial precursor for the synthesis of catecholamine neurotransmitters, including dopamine (B1211576), norepinephrine (B1679862) (noradrenaline), and epinephrine (B1671497) (adrenaline). The dipeptide this compound, therefore, represents a direct and readily absorbable source of these critical amino acid building blocks. Its mechanism of action is intrinsically linked to its efficient uptake by peptide transporters and the subsequent bioavailability of its constituent amino acids, which can influence neuronal function and cellular metabolism.

Transport and Metabolism of this compound

The initial step in the mechanism of action of orally administered this compound is its transport across the intestinal epithelium. This process is primarily mediated by the proton-coupled peptide transporters PEPT1 and PEPT2.

Peptide Transporters: PEPT1 and PEPT2

PEPT1 is a high-capacity, low-affinity transporter predominantly found in the apical membrane of intestinal epithelial cells. PEPT2, on the other hand, is a low-capacity, high-affinity transporter expressed in various tissues, including the kidneys and the brain. The this compound dipeptide is a substrate for these transporters.

Intracellular Fate: Hydrolysis

Following transport into the cell, this compound is rapidly hydrolyzed by intracellular peptidases into its constituent amino acids, Phenylalanine and Tyrosine. This hydrolysis is a critical step, as the subsequent physiological effects are largely attributed to the individual amino acids.

Core Mechanisms of Action

The primary mechanisms of action of the this compound dipeptide are indirect, stemming from the metabolic roles of its constituent amino acids following transport and hydrolysis.

Precursor for Catecholamine Synthesis

The most significant action of this compound is to serve as a readily available source of Tyrosine for the synthesis of catecholamines in adrenergic and dopaminergic neurons.

-

Dopamine Synthesis: Tyrosine is converted to L-DOPA by the enzyme tyrosine hydroxylase, which is the rate-limiting step in dopamine synthesis. L-DOPA is then decarboxylated to dopamine.

-

Norepinephrine and Epinephrine Synthesis: Dopamine can be further converted to norepinephrine and subsequently to epinephrine.

An increased availability of Tyrosine from this compound can enhance the synthesis and release of these neurotransmitters, potentially impacting mood, cognitive function, and physiological responses to stress.

Activation of Amino Acid Sensing Pathways

Phenylalanine and Tyrosine can also act as signaling molecules by activating intracellular amino acid sensing pathways, most notably the mTORC1 and Calcium-Sensing Receptor (CaSR) pathways.

-

mTORC1 Pathway: The mTORC1 pathway is a central regulator of cell growth and proliferation and is activated by amino acids. Activation of mTORC1 by Phe and Tyr can influence protein synthesis and other anabolic processes.

-

Calcium-Sensing Receptor (CaSR): The CaSR is a G-protein coupled receptor that can be allosterically modulated by aromatic amino acids like Phenylalanine and Tyrosine. Activation of CaSR can lead to increases in intracellular calcium concentrations and modulate various cellular functions, including hormone secretion.

Quantitative Data

Quantitative data on the interaction of the this compound dipeptide with its transporters is crucial for understanding its pharmacokinetic and pharmacodynamic properties.

| Parameter | Transporter | Value | Species | Reference |

| Inhibition Constant (Ki) | PEPT1 | 0.10 ± 0.04 mM | Rabbit | |

| IC50 (for L-Tyr-L-Tyr-L-Tyr) | PepT2 | 10 µM | Rat |

Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Proposed mechanism of action for the this compound dipeptide.

Experimental Workflows

Caco-2 Permeability Assay

Caption: Workflow for a Caco-2 cell permeability assay.

In Vivo Microdialysis for Neurotransmitter Release

In Vivo Studies of Phenylalanyl-Tyrosine (Phe-Tyr): A Technical Whitepaper

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Guide on In Vivo Studies of the Dipeptide Phenylalanyl-Tyrosine (Phe-Tyr)

Executive Summary

This technical guide addresses the current landscape of in vivo research on the dipeptide Phenylalanyl-Tyrosine (this compound). A comprehensive review of existing scientific literature reveals a notable scarcity of dedicated in vivo studies on the this compound dipeptide itself. The majority of research focuses on the metabolic relationship between its constituent amino acids, L-phenylalanine (Phe) and L-tyrosine (Tyr), particularly the enzymatic conversion of Phe to Tyr.

This document synthesizes the available information, focusing on three key areas:

-

The well-documented in vivo metabolism of phenylalanine to tyrosine.

-

The broader application of tyrosine-containing dipeptides in clinical settings, primarily in parenteral nutrition.

-

The emerging, yet limited, research into the direct therapeutic potential of this compound, specifically its in vitro angiotensin-converting enzyme (ACE) inhibitory activity.

Due to the lack of specific in vivo studies on this compound, the quantitative data, detailed experimental protocols, and specific signaling pathways requested for the dipeptide cannot be provided. Instead, this guide offers a thorough overview of the closely related and well-researched areas to inform future investigations into this compound.

The Metabolic Interplay of Phenylalanine and Tyrosine In Vivo

The primary context for the in vivo relationship between phenylalanine and tyrosine is the metabolic pathway where phenylalanine is converted to tyrosine. This process is crucial for normal physiological function.

Phenylalanine Hydroxylation

Phenylalanine is an essential amino acid, meaning it must be obtained from the diet. Its primary metabolic fate, other than incorporation into proteins, is its conversion to tyrosine through a process called hydroxylation. This reaction is catalyzed by the enzyme phenylalanine hydroxylase (PAH).

dot

Caption: Metabolic fate of Phenylalanine in vivo.

Quantitative Aspects of Phe to Tyr Conversion

Studies in both animals and humans have quantified the conversion of phenylalanine to tyrosine. In healthy, post-absorptive adult humans, approximately 16% of the phenylalanine flux is converted to tyrosine[1]. In rats, it has been shown that phenylalanine hydroxylation significantly contributes to the plasma appearance of tyrosine, and this rate increases with phenylalanine administration[2][3].

Table 1: Phenylalanine and Tyrosine Kinetics in Healthy Humans

| Parameter | Value (μmol·kg⁻¹·h⁻¹) | Reference |

| Phenylalanine Turnover Rate | 36.1 ± 5.1 | [1] |

| Tyrosine Turnover Rate | 39.8 ± 3.5 | [1] |

| Phenylalanine to Tyrosine Conversion Rate | 5.83 ± 0.59 | [1] |

Tyrosine-Containing Dipeptides in Parenteral Nutrition

A significant area of research for tyrosine-containing dipeptides is in the field of parenteral nutrition. Tyrosine has poor solubility in aqueous solutions, which limits its inclusion in parenteral nutrition formulations. To overcome this, more soluble dipeptides containing tyrosine are used as a source of this conditionally essential amino acid.

While specific data for this compound in this context is not available, studies on other tyrosine-containing dipeptides, such as Glycyl-L-Tyrosine, have shown this to be a safe and effective method for providing tyrosine to parenterally fed neonates[4].

dot

References

- 1. The conversion of phenylalanine to tyrosine in man. Direct measurement by continuous intravenous tracer infusions of L-[ring-2H5]phenylalanine and L-[1-13C] tyrosine in the postabsorptive state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The contribution of phenylalanine to tyrosine metabolism in vivo. Studies in the post-absorptive and phenylalanine-loaded rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The contribution of phenylalanine to tyrosine metabolism in vivo. Studies in the post-absorptive and phenylalanine-loaded rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effect of graded intake of glycyl-L-tyrosine on phenylalanine and tyrosine metabolism in parenterally fed neonates with an estimation of tyrosine requirement - PubMed [pubmed.ncbi.nlm.nih.gov]

The Phenylalanine-Tyrosine Metabolic Pathway: A Core Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Central Hub of Aromatic Amino Acid Metabolism, its Regulation, and Therapeutic Implications.

The metabolic pathway of phenylalanine and tyrosine represents a critical juncture in human physiology, serving not only as a primary route for the degradation of these aromatic amino acids but also as the wellspring for a diverse array of biologically indispensable molecules. This technical guide provides a comprehensive overview of the core Phe-Tyr metabolic pathway, its intricate regulatory mechanisms, and the inherited metabolic disorders that arise from its disruption. Detailed experimental protocols for key enzymatic assays and structured quantitative data are presented to support researchers, scientists, and drug development professionals in their endeavors to understand and therapeutically target this vital pathway.

The Core Phenylalanine-Tyrosine Metabolic Pathway

Phenylalanine, an essential amino acid, is primarily metabolized through its conversion to tyrosine. This irreversible hydroxylation is the rate-limiting step in phenylalanine catabolism and is catalyzed by the enzyme Phenylalanine Hydroxylase (PAH) . Tyrosine, in turn, serves as a precursor for the synthesis of catecholamines (dopamine, norepinephrine, and epinephrine), thyroid hormones, and melanin, and is also catabolized for energy production.

The catabolic cascade of tyrosine involves a series of enzymatic reactions primarily occurring in the liver. The main steps are:

-

Transamination of Tyrosine: Tyrosine Aminotransferase (TAT) , a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, catalyzes the transfer of an amino group from tyrosine to α-ketoglutarate, yielding p-hydroxyphenylpyruvate and glutamate.

-

Conversion to Homogentisate (B1232598): p-Hydroxyphenylpyruvate dioxygenase converts p-hydroxyphenylpyruvate to homogentisate.

-

Ring Cleavage of Homogentisate: Homogentisate 1,2-dioxygenase (HGD) , a ferrous iron-containing enzyme, cleaves the aromatic ring of homogentisate to form maleylacetoacetate.

-

Isomerization: Maleylacetoacetate isomerase catalyzes the isomerization of maleylacetoacetate to fumarylacetoacetate.

-

Final Cleavage: Fumarylacetoacetate Hydrolase (FAH) cleaves fumarylacetoacetate into fumarate (B1241708) and acetoacetate, which can then enter the citric acid cycle and ketogenesis, respectively.

Figure 1: The core Phenylalanine-Tyrosine metabolic pathway.

Quantitative Data on Key Enzymes and Metabolites

The following tables summarize key quantitative data for the enzymes and metabolites central to the this compound pathway.

| Enzyme | Substrate | Km | Vmax | Turnover Number (kcat) | Source |

| Phenylalanine Hydroxylase (PAH) | Phenylalanine | 0.5 mM | 7.5 µmol·min⁻¹·mg⁻¹ | - | |

| Tyrosine Aminotransferase (TAT) | Tyrosine | - | - | - | |

| α-Ketoglutarate | - | - | - | ||

| Homogentisate 1,2-dioxygenase (HGD) | Homogentisate | 9 µM | - | 16 s⁻¹ | |

| Fumarylacetoacetate Hydrolase (FAH) | Fumarylacetoacetate | 1.3 µM | - | - |

Table 1: Kinetic Parameters of Key Enzymes in the this compound Pathway.

| Condition | Phenylalanine (µmol/L) | Tyrosine (µmol/L) | Succinylacetone (µmol/L) | Source |

| Normal Neonates | < 120 | - | < 2.4 | |

| Classical Phenylketonuria (PKU) (untreated) | > 1200 | Low | - | |

| Tyrosinemia Type I (untreated) | - | Elevated | 16 - 150 (in dried blood spots) | |

| Normal Urine Succinylacetone | - | - | 0.000-0.300 mmol/mol CRT | |

| Tyrosinemia Type I Urine Succinylacetone | - | - | >0.300 mmol/mol CRT |

Table 2: Normal and Pathological Concentrations of Key Metabolites.

Inborn Errors of Phenylalanine and Tyrosine Metabolism

Genetic defects in the enzymes of the this compound pathway lead to a group of inherited metabolic disorders with significant clinical consequences.

-

Phenylketonuria (PKU): Caused by a deficiency of PAH, leading to the accumulation of phenylalanine and its metabolites. If untreated, PKU results in severe intellectual disability and neurological problems.

-

Tyrosinemia Type I: A deficiency in FAH results in the accumulation of fumarylacetoacetate and its toxic metabolite, succinylacetone. This leads to severe liver disease, kidney dysfunction, and neurological crises.

-

Tyrosinemia Type II: Caused by a deficiency in TAT, leading to elevated levels of tyrosine. Clinical manifestations include corneal lesions and neurological issues.

-

Alkaptonuria: A deficiency in HGD causes the accumulation of homogentisic acid, which darkens the urine upon standing and can lead to joint and connective tissue problems.

Figure 2: Inborn errors of the this compound metabolic pathway.

Experimental Protocols for Key Enzyme Assays

Accurate measurement of enzyme activity is crucial for diagnosing metabolic disorders and for evaluating the efficacy of potential therapeutic interventions. Detailed protocols for the spectrophotometric assays of the key enzymes in the this compound pathway are provided below.

Phenylalanine Hydroxylase (PAH) Activity Assay

This protocol is adapted from a continuous real-time fluorescence-based assay.

Principle: The production of tyrosine from phenylalanine is monitored by the increase in its intrinsic fluorescence.

Materials:

-

96-well black microplate with a clear bottom

-

Fluorescence microplate reader (Excitation: 274 nm, Emission: 304 nm)

-

Reaction Buffer: 22.35 mM NaHepes, pH 7.3, 1 mg/ml catalase, 10 µM ferrous ammonium (B1175870) sulfate

-

Substrate Solution: L-Phenylalanine (various concentrations from 0 to 1 mM in 22.35 mM NaHepes, pH 7.3)

-

Cofactor Solution: 75 µM Tetrahydrobiopterin (BH4) stabilized in 2 mM DTT

-

Enzyme: Purified Phenylalanine Hydroxylase

Procedure:

-

Prepare the Reaction Buffer.

-

Add the desired concentrations of L-Phenylalanine substrate solution to the wells of the 96-well plate.

-

Add the purified PAH enzyme to the wells.

-

Pre-incubate the plate for 5 minutes at 25 °C.

-

Initiate the reaction by adding the BH4 cofactor solution.

-

Immediately place the plate in the fluorescence microplate reader and measure the increase in fluorescence at 304 nm over time (e.g., every 60 seconds).

-

Calculate the rate of tyrosine formation from a standard curve of tyrosine fluorescence.